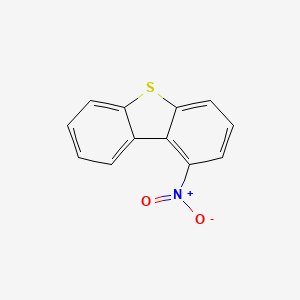
1-Nitrodibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrodibenzothiophene is an organic compound that belongs to the class of nitroaromatic compounds. It is derived from dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The nitro group (-NO2) attached to the dibenzothiophene structure significantly alters its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, environmental chemistry, and materials science.
Preparation Methods
1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.
Scientific Research Applications
1-Nitrodibenzothiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and sulfur chemistry.
Environmental Chemistry: It serves as a model compound for studying the behavior and degradation of sulfur-containing aromatic pollutants in the environment.
Materials Science: It is investigated for its potential use in the development of novel materials, including organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .
Comparison with Similar Compounds
1-Nitrodibenzothiophene can be compared with other nitroaromatic compounds and dibenzothiophene derivatives:
2-Nitrodibenzothiophene: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and properties.
Dibenzothiophene: The parent compound without the nitro group, which has different chemical behavior and applications.
Nitrobenzene: A simpler nitroaromatic compound used for comparison in studies of nitration and aromatic substitution reactions .
This compound is unique due to the presence of both the nitro group and the sulfur atom in its structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
86689-93-2 |
|---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |
InChI Key |
KQMDOQZISNQQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















